4-Oxobutanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c5-3-1-2-4-6/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFGIKNLZTZJDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188651 | |

| Record name | 3-Formylpropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3515-93-3 | |

| Record name | 4-Oxobutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3515-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Formylpropiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003515933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Formylpropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-formylpropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Oxobutanenitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobutanenitrile, also known as succinonitrile, is a bifunctional organic compound featuring both a nitrile and a ketone functional group. Its unique chemical structure makes it a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, along with detailed experimental protocols for its characterization and synthesis.

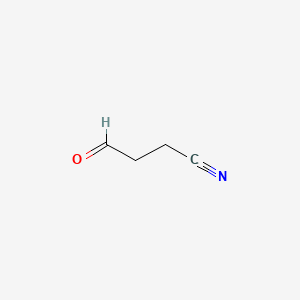

Chemical Structure and Properties

This compound possesses a simple four-carbon backbone with a terminal nitrile group and a ketone at the C4 position.[1] The presence of these two functional groups dictates its chemical behavior and reactivity.

Caption: Chemical Structure of this compound

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for its handling, application in synthesis, and for analytical purposes.

| Property | Value | Reference |

| Molecular Formula | C₄H₅NO | [2] |

| Molecular Weight | 83.09 g/mol | [2] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 3515-93-3 | [2] |

| Boiling Point | 209.4 °C at 760 mmHg | |

| Density | 0.974 g/cm³ | |

| Refractive Index | 1.428 | |

| LogP | -0.7 | [2] |

| Canonical SMILES | C(CC#N)C=O | [2] |

| InChI Key | CGFGIKNLZTZJDE-UHFFFAOYSA-N | [2] |

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives is routinely achieved using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of two prominent absorption bands corresponding to the nitrile and carbonyl stretching vibrations.

-

C≡N stretch: A sharp, intense absorption is typically observed in the region of 2240-2260 cm⁻¹.[3]

-

C=O stretch: A strong absorption band appears in the range of 1700-1725 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the carbon-hydrogen framework of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methylene (B1212753) groups and the aldehydic proton. The protons alpha to the carbonyl and nitrile groups will exhibit characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the nitrile carbon, the two methylene carbons, and the carbonyl carbon.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound provides it with a rich and versatile reactivity profile, making it a valuable synthon in organic chemistry.

References

A Comprehensive Technical Guide to 4-Oxobutanenitrile: Synthesis, Reactivity, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxobutanenitrile, a bifunctional molecule featuring both a nitrile and a terminal aldehyde group, serves as a versatile building block in organic synthesis. Its unique chemical architecture allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis methodologies, key chemical reactions, and significant applications, with a particular focus on its role in drug discovery and development. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to offer a comprehensive resource for researchers in the field.

Chemical Identity and Physicochemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] It is also commonly referred to by other names such as 3-formylpropionitrile, 3-cyanopropanal, and succinaldehydonitrile.[2][3] The molecule consists of a four-carbon chain with a nitrile group at one terminus and an aldehyde (oxo) group at the other.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₄H₅NO | [1][2][3] |

| Molecular Weight | 83.09 g/mol | [1][2] |

| CAS Number | 3515-93-3 | [1][2] |

| Boiling Point | 64–67.5°C (at 3 Torr) | [1] |

| Density | 0.974 g/cm³ | [3] |

| Canonical SMILES | C(CC#N)C=O | [2] |

| InChI Key | CGFGIKNLZTZJDE-UHFFFAOYSA-N | [1][4] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various methods. A common industrial approach involves the catalytic hydrogenation of 3-cyanopropionaldehyde.[1] For laboratory-scale synthesis and the preparation of its derivatives, Michael addition reactions and one-pot oxidative cyclizations are frequently employed.[1]

General Experimental Protocol for the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile

A versatile method for synthesizing derivatives of this compound involves the reaction of aromatic aldehydes with phosphorylated Michael acceptors.[5]

Materials:

-

Aromatic aldehyde

-

2-Dialkylaminomethyl-propenenitrile

-

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (catalyst)

-

Triethylamine

-

Dry N,N-dimethylformamide (DMF)

Procedure:

-

A solution of 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (0.01 mol) in dry DMF (150 mL) is prepared in a three-necked flask equipped with a reflux condenser and a dropping funnel, under a nitrogen atmosphere.

-

The flask is immersed in a water bath maintained at 60°C.

-

Triethylamine (0.06 mol) is added rapidly from the dropping funnel.

-

A mixture of the aromatic aldehyde (1 equivalent) and 2-dialkylaminomethyl-propenenitrile (1 equivalent) is then added dropwise.

-

The reaction mixture is stirred at 60°C and monitored by Thin-Layer Chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is worked up by pouring it into water and extracting with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile.[5]

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound derivatives.

Caption: Generalized workflow for the synthesis and purification of this compound derivatives.

Chemical Reactivity and Transformations

The presence of both a nitrile and a carbonyl group makes this compound a highly reactive and versatile molecule. It can undergo a range of chemical transformations, making it a valuable intermediate.

-

Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid, 4-oxobutanoic acid.[1]

-

Reduction : The aldehyde can be reduced to a primary alcohol, yielding 4-hydroxybutanenitrile. The nitrile group can also be reduced to a primary amine.

-

Michael Addition : It can act as a Michael acceptor, reacting with nucleophiles at the β-carbon position relative to the nitrile group. This is a key reaction for forming more complex molecules.[1]

-

Cyclization Reactions : The dual functionality allows for intramolecular cyclization reactions to form various heterocyclic compounds, which are of significant interest in medicinal chemistry.[1]

The diagram below illustrates the primary reaction pathways of this compound.

Caption: Key chemical reactions of this compound.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

| Spectroscopic Technique | Key Observables and Typical Values | Reference |

| Infrared (IR) Spectroscopy | Nitrile (C≡N) stretch: ~2250 cm⁻¹Carbonyl (C=O) stretch: ~1700 cm⁻¹ | [1] |

| ¹H NMR Spectroscopy | Protons alpha to the carbonyl group: δ 2.5–3.5 ppmAromatic protons (in derivatives): δ 7.2–8.1 ppm | [1] |

| ¹³C NMR Spectroscopy | Carbonyl carbon: ~198 ppmNitrile carbon: ~122 ppm | [5] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound and its fragments. | [1] |

Applications in Research and Drug Development

This compound and its derivatives have garnered significant attention across various scientific domains, most notably in synthetic organic chemistry and drug development.

-

Synthetic Organic Chemistry : It serves as a crucial intermediate for synthesizing a wide array of organic compounds, including pharmaceuticals and agrochemicals.[1]

-

Drug Development : The molecule is a precursor for various heterocyclic systems, which form the core of many therapeutic agents. Derivatives have been investigated for their potential anticancer and antiviral activities.[5] For instance, certain pyrrole-based compounds synthesized from oxobutanenitrile derivatives have shown promise as COX-2 selective inhibitors and antituberculosis agents.

-

Material Science : It is utilized in the creation of polymers and coatings.

-

Biochemical Research : It is employed to study enzyme interactions and metabolic pathways.[1]

The following diagram outlines the diverse applications of this compound.

Caption: Applications of this compound in various scientific fields.

Notable Derivatives of this compound

The versatility of this compound has led to the synthesis and study of numerous derivatives with diverse physicochemical and biological properties.

| Derivative Name | Molecular Formula | Molecular Mass ( g/mol ) | Key Features and Applications | Reference |

| 4-(Furan-2-yl)-4-oxobutanenitrile | C₈H₇NO₂ | 149.15 | Classified as harmful (H302, H315, H319, H335). | [1] |

| 4-(4-Chlorophenyl)-4-oxobutanenitrile | C₁₀H₈ClNO | 193.63 | The chlorophenyl group at the terminal carbonyl position impacts reactivity in nucleophilic additions and cyclizations. | [1] |

| 4-(4-Bromophenyl)-4-oxobutanenitrile | C₁₀H₈BrNO | 238.08 | Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. | [6] |

| 4-Cyclopropyl-3-oxobutanenitrile (B1526811) | C₇H₉NO | 123.15 | A β-ketonitrile with a cyclopropyl (B3062369) group, making it a valuable intermediate for pharmaceutically relevant scaffolds. | [7] |

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly those in organic synthesis and drug development. Its dual functionality provides a platform for a wide range of chemical modifications, leading to the creation of complex molecules with potential therapeutic applications. The synthetic routes are well-established, and the characterization methods are straightforward, making it an accessible and valuable tool for researchers. As the demand for novel therapeutic agents continues to grow, the importance of versatile building blocks like this compound in the drug discovery pipeline is expected to increase.

References

- 1. This compound | 3515-93-3 | Benchchem [benchchem.com]

- 2. This compound | C4H5NO | CID 77049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. spectrabase.com [spectrabase.com]

- 5. mdpi.com [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-cyclopropyl-3-oxobutanenitrile | 660448-91-9 | Benchchem [benchchem.com]

An In-depth Technical Guide to 4-Oxobutanenitrile (CAS: 3515-93-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobutanenitrile, also known by its synonym 3-formylpropiononitrile, is a bifunctional organic molecule of significant interest in synthetic chemistry and drug discovery. Its structure incorporates both a nitrile and an aldehyde group, rendering it a versatile building block for the synthesis of a variety of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and its potential role in biological pathways.

Chemical Identity and Synonyms

The unambiguous identification of a chemical compound is crucial for research and development. The Chemical Abstracts Service (CAS) has assigned the number 3515-93-3 to this compound.[1][2] This compound is also known by a variety of synonyms, which are listed in the table below for comprehensive identification.

| Identifier Type | Value |

| CAS Number | 3515-93-3[1][2] |

| IUPAC Name | This compound[2] |

| Synonyms | 3-Formylpropiononitrile, 3-Cyanopropanal, 3-Cyanopropionaldehyde, beta-Cyanopropionaldehyde, Succinaldehydonitrile, 4-Oxobutyronitrile[2][3] |

| Molecular Formula | C4H5NO[1][3] |

| Molecular Weight | 83.09 g/mol [1][3] |

| InChI Key | CGFGIKNLZTZJDE-UHFFFAOYSA-N[1] |

| Canonical SMILES | C(CC#N)C=O[2] |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and purification. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Boiling Point | 64–67.5°C (at 3 Torr) | [1] |

| 209.4°C (at 760 mmHg) | [4] | |

| Density | 0.974 g/cm³ | [4] |

| Melting Point | Not available | |

| Solubility | Polar derivatives show higher solubility in protic solvents.[1] Generally soluble in organic solvents like ethanol, acetone, and ether; poorly soluble in water.[5] | |

| Infrared (IR) Spectroscopy | Carbonyl (C=O) stretch: ~1700 cm⁻¹ | [1] |

| Nitrile (C≡N) stretch: ~2250 cm⁻¹ | [1] | |

| ¹H NMR Spectroscopy | No specific data available for the parent compound. For derivatives, aromatic protons typically appear at δ 7.2–8.1 ppm and α-protons to the carbonyl at δ 2.5–3.5 ppm.[1] | |

| ¹³C NMR Spectroscopy | No specific data available for the parent compound. |

Experimental Protocols

Synthesis of this compound Derivatives via Hydrocyanation of Ortho-Aminochalcones

This protocol describes a general method for the synthesis of derivatives of this compound, which can be adapted for the synthesis of the parent compound with appropriate starting materials.

Materials:

-

Ortho-aminochalcone derivative

-

Potassium cyanide (KCN)

-

Acetic acid

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Thin-layer chromatography (TLC) apparatus (Silufol UV-254 plates)[1]

Procedure:

-

Dissolve the ortho-aminochalcone in DMSO in a round-bottom flask equipped with a magnetic stir bar.

-

Slowly add a solution of potassium cyanide dropwise to the stirred mixture.

-

Add acetic acid to the reaction mixture.

-

Heat the mixture to approximately 50°C and monitor the reaction progress using TLC.[1]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Perform a work-up by extracting the product with dichloromethane.

-

The crude product is then purified using column chromatography.[1]

Purification by Column Chromatography

Column chromatography is a standard and effective method for the purification of this compound and its derivatives.[1]

Materials:

-

Crude this compound

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Glass column

-

Collection flasks or test tubes

-

TLC apparatus

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into the glass column.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., hexane/ethyl acetate 4:1).[1]

-

Collect fractions and monitor the separation using TLC.

-

Combine the fractions containing the pure product.

-

Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Biological Relevance and Signaling Pathways

Aldehydes, the functional group present in this compound, are known to be substrates for the enzyme aldose reductase. This enzyme is the first and rate-limiting step in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol, which can cause osmotic stress and cellular damage. Aldose reductase inhibitors are therefore a topic of significant interest in drug development for the treatment of these complications.

Below is a diagram illustrating the polyol pathway and the role of aldose reductase.

Caption: The Polyol Pathway and Inhibition of Aldose Reductase.

Experimental Workflow for Screening Aldose Reductase Inhibitors

The following diagram outlines a typical experimental workflow for screening potential aldose reductase inhibitors, such as derivatives of this compound.

Caption: Experimental Workflow for Aldose Reductase Inhibitor Screening.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, making it an attractive starting material for the development of novel compounds. The information provided in this technical guide, from its fundamental properties to detailed experimental considerations and biological context, is intended to support researchers and drug development professionals in their work with this important molecule. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 4-Oxobutanenitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxobutanenitrile, a bifunctional molecule featuring both a nitrile and an aldehyde group, serves as a versatile building block in organic synthesis. Its unique chemical reactivity allows for its participation in a variety of chemical transformations, making it a valuable precursor for the synthesis of diverse and complex molecules. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and key applications of this compound, with a particular focus on its role in the synthesis of heterocyclic compounds of medicinal interest. Detailed experimental protocols and a summary of its chemical reactivity are presented to facilitate its use in research and development.

Molecular Properties of this compound

This compound, also known as 3-cyanopropionaldehyde, is a colorless liquid at room temperature. Its key molecular and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H5NO | [1] |

| Molecular Weight | 83.09 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 3-Cyanopropionaldehyde, 3-Formylpropionitrile | [1] |

| CAS Number | 3515-93-3 | |

| Boiling Point | 209.4 °C at 760 mmHg | |

| Density | 0.974 g/cm³ |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common laboratory-scale synthesis involves the oxidation of 4-hydroxybutanenitrile (B1346138).

Experimental Protocol: Oxidation of 4-Hydroxybutanenitrile

This protocol describes the synthesis of this compound via the oxidation of 4-hydroxybutanenitrile using pyridinium (B92312) chlorochromate (PCC).

Materials:

-

4-Hydroxybutanenitrile

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (B86663) (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4-hydroxybutanenitrile (1.0 eq) in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in one portion.

-

Stir the reaction mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Chemical Reactivity and Applications

The presence of both a nitrile and an aldehyde functional group imparts a rich chemical reactivity to this compound. It can undergo reactions typical of both functionalities, including oxidation, reduction, and nucleophilic addition.

Key Reactions of this compound

| Reaction Type | Reagents | Product |

| Oxidation | e.g., Jones reagent (CrO3/H2SO4) | 4-Oxobutanoic acid |

| Reduction | e.g., Sodium borohydride (B1222165) (NaBH4) | 4-Hydroxybutanenitrile |

| Michael Addition | Nucleophiles (e.g., malonates, amines) | Adduct at the β-position to the nitrile |

Application in Heterocyclic Synthesis: Synthesis of Substituted Pyrimidines

A significant application of this compound is its use as a precursor in the synthesis of substituted pyrimidines, which are important scaffolds in medicinal chemistry. The reaction involves the condensation of this compound with a guanidine (B92328) derivative.

Experimental Protocol: Synthesis of a 2-Amino-4-substituted Pyrimidine

This protocol outlines a general procedure for the synthesis of a 2-aminopyrimidine (B69317) derivative from this compound and guanidine carbonate.

Materials:

-

This compound

-

Guanidine carbonate

-

Sodium ethoxide

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and guanidine carbonate (1.1 eq) to the sodium ethoxide solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Logical Workflow: Synthesis of a 2-Aminopyrimidine Derivative

The following diagram illustrates the logical workflow for the synthesis of a 2-aminopyrimidine derivative starting from this compound.

Caption: Logical workflow for the synthesis of a 2-aminopyrimidine derivative.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the preparation of more complex molecules, including pharmaceutically relevant heterocyclic compounds. The experimental protocols and reactivity data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel synthetic methodologies and the development of new bioactive molecules.

References

Spectroscopic Profile of 4-Oxobutanenitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-oxobutanenitrile (C₄H₅NO), a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a centralized resource for the compound's spectral characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the functional groups present.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 (-CH₂-CN) | ~ 2.7 | Triplet | ~ 7 |

| H-3 (-CH₂-CHO) | ~ 2.9 | Triplet | ~ 7 |

| H-4 (-CHO) | ~ 9.8 | Singlet | - |

Note: These are estimated values and may vary depending on the solvent and experimental conditions. Protons alpha to a carbonyl group typically appear in the δ 2.5–3.5 ppm range.[1]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ) ppm |

| C-1 (-CN) | ~ 118 |

| C-2 (-CH₂-CN) | ~ 15 |

| C-3 (-CH₂-CHO) | ~ 40 |

| C-4 (-CHO) | ~ 200 |

Note: These are estimated values. Nitrile carbons typically resonate in the 110-125 ppm region, while aldehyde carbons are found in the 190-220 ppm range.[2][3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the nitrile and carbonyl functional groups.

Table 3: IR Spectroscopic Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N Stretch | ~ 2247-2250 | Strong, Sharp |

| C=O Stretch | ~ 1685-1700 | Strong |

The nitrile stretch is a highly characteristic and intense band, making it readily identifiable.[1][2]

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₄H₅NO |

| Molecular Weight | 83.09 g/mol [4] |

| Major Fragment (m/z) | 54[4] |

A GC-MS spectrum for this compound is available in the NIST database.[4]

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a small drop of neat this compound between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin liquid film.

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the sample holder with the salt plates in the spectrometer's sample compartment.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

Data Acquisition:

-

Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

The GC will separate the compound from any impurities.

-

The mass spectrometer will then ionize the compound and detect the resulting ions to produce a mass spectrum. Electron impact (EI) ionization is a common method for this type of analysis.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a small organic molecule like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

Quantum Chemical Insights into the Reactivity of 4-Oxobutanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobutanenitrile, a bifunctional molecule containing both a ketone and a nitrile group, serves as a versatile building block in organic synthesis. Its reactivity profile allows for a variety of chemical transformations, making it a molecule of interest in the development of pharmaceuticals and other advanced materials. Understanding the underlying electronic structure and reaction mechanisms is crucial for controlling its reactivity and designing novel synthetic pathways. This technical guide provides an in-depth analysis of this compound's reactivity through the lens of quantum chemical calculations, supplemented with detailed experimental protocols for its key transformations.

Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide valuable insights into the electronic properties of a molecule, which in turn govern its reactivity. For this compound, these calculations help to identify the most probable sites for nucleophilic and electrophilic attack.

A key indicator of electrophilicity is the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy suggests a greater propensity to accept electrons, indicating a higher reactivity towards nucleophiles. DFT calculations on 4-aryl-4-oxobutanenitriles have shown that the LUMO energy of the unsubstituted this compound is -1.5 eV. This value is reduced in its aryl-substituted derivatives (e.g., -1.8 eV), correlating with an observed increase in reactivity in Michael addition reactions.

Table 1: Calculated Electronic Properties of this compound and Derivatives

| Compound | LUMO Energy (eV) | HOMO Energy (eV) | Global Electrophilicity Index (ω) (eV) |

| This compound | -1.5 | Data not available in search results | Data not available in search results |

| 4-Aryl-4-oxobutanenitriles | -1.8 | Data not available in search results | Data not available in search results |

Note: The global electrophilicity index (ω) is a conceptual DFT descriptor that quantifies the global electrophilic nature of a molecule. While not explicitly found for this compound in the search results, it can be calculated from the electronic chemical potential and chemical hardness, which are in turn derived from the HOMO and LUMO energies.

Key Reactions and Mechanistic Insights from Quantum Chemistry

This compound undergoes a variety of chemical transformations, including oxidation, reduction, and nucleophilic additions. Quantum chemical calculations are instrumental in elucidating the mechanisms of these reactions, identifying transition states, and predicting reaction energetics.

Michael Addition

The presence of a carbonyl group activates the α,β-unsaturated system (in its enol form) or the β-position relative to the nitrile group, making this compound a good Michael acceptor. The reaction involves the 1,4-addition of a nucleophile to the conjugated system.

Computational Approach:

The reaction mechanism can be modeled using DFT. The first step involves the deprotonation of a Michael donor by a base to form a nucleophile (e.g., an enolate). The nucleophile then attacks the β-carbon of this compound. This leads to the formation of a tetrahedral intermediate, which is subsequently protonated to yield the final product.

A computational study of this reaction would involve:

-

Geometry Optimization: Optimizing the structures of the reactants (this compound and the nucleophile), the transition state, and the product.

-

Frequency Analysis: Calculating the vibrational frequencies to confirm that the reactants and products are true minima (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency).

-

Energy Calculations: Determining the activation energy (the energy difference between the transition state and the reactants) and the reaction enthalpy (the energy difference between the products and the reactants).

Table 2: Calculated Energies for the Michael Addition to this compound (Hypothetical Data)

| Nucleophile | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| CN- | Data not available in search results | Data not available in search results |

| CH3O- | Data not available in search results | Data not available in search results |

| (CH3)2NH | Data not available in search results | Data not available in search results |

Note: The table is populated with placeholders as specific calculated values for these reactions were not found in the search results. The methodology described above would be used to obtain this data.

Reduction

The carbonyl group of this compound can be selectively reduced to a hydroxyl group, yielding 4-hydroxybutanenitrile. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). LiAlH₄ is a much stronger reducing agent and can also reduce the nitrile group to a primary amine.

Computational Approach:

Theoretical studies on the reduction of ketones by NaBH₄ suggest a mechanism involving the coordination of the carbonyl oxygen to the sodium cation, followed by the transfer of a hydride ion from BH₄⁻ to the carbonyl carbon.

A computational investigation of this reaction would entail:

-

Modeling the Reactant Complex: Building a model of the complex formed between this compound and the reducing agent (e.g., NaBH₄).

-

Locating the Transition State: Identifying the transition state for the hydride transfer step.

-

Calculating Reaction Energetics: Determining the activation barrier and the overall thermodynamics of the reaction.

Table 3: Calculated Energies for the Reduction of this compound (Hypothetical Data)

| Reducing Agent | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| NaBH₄ | Data not available in search results | Data not available in search results |

| LiAlH₄ (ketone reduction) | Data not available in search results | Data not available in search results |

| LiAlH₄ (nitrile reduction) | Data not available in search results | Data not available in search results |

Note: This table illustrates the type of data that would be generated from such a computational study.

Oxidation

The aldehyde functionality of this compound can be oxidized to a carboxylic acid, forming 4-cyanobutanoic acid. This transformation is typically achieved using common oxidizing agents.

Computational Approach:

The mechanism of oxidation can be complex and may involve radical intermediates or concerted pathways, depending on the oxidant. A computational study would aim to:

-

Propose Plausible Mechanisms: Based on known chemistry, several reaction pathways can be proposed.

-

Calculate the Energetics of Each Pathway: Each proposed mechanism would be investigated computationally to determine the most energetically favorable route.

-

Identify Key Intermediates and Transition States: The structures and energies of all intermediates and transition states along the lowest energy pathway would be characterized.

Detailed Methodologies

Computational Methods

A typical computational protocol for studying the reactivity of this compound would involve the following steps:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan would be utilized.

-

Method: Density Functional Theory (DFT) is a common and effective method for these types of calculations. A suitable functional, such as B3LYP or M06-2X, would be chosen.

-

Basis Set: A basis set of appropriate size and flexibility, such as 6-31G(d) or a larger basis set like 6-311++G(d,p) for more accurate energy calculations, would be employed.

-

Solvation Model: To account for the effect of the solvent, an implicit solvation model like the Polarizable Continuum Model (PCM) would be used.

-

Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products would be fully optimized.

-

Frequency Calculations: Vibrational frequency calculations would be performed on all optimized structures to characterize them as minima or transition states and to obtain zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

-

Transition State Verification: For transition states, an Intrinsic Reaction Coordinate (IRC) calculation would be performed to confirm that the transition state connects the desired reactants and products.

Experimental Protocols

3.2.1. Reduction of this compound to 4-Hydroxybutanenitrile using Sodium Borohydride

-

Materials: this compound, sodium borohydride (NaBH₄), methanol (B129727), diethyl ether, saturated aqueous ammonium (B1175870) chloride (NH₄Cl), anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel.

-

3.2.2. Reduction of this compound to 4-Aminobutanol using Lithium Aluminum Hydride

-

Materials: this compound, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (B95107) (THF), water, 15% aqueous sodium hydroxide (B78521) (NaOH), anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of this compound in anhydrous THF dropwise to the stirred suspension.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

-

3.2.3. Oxidation of this compound to 4-Oxobutanoic Acid

-

Materials: this compound, potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), water, dilute sulfuric acid (H₂SO₄), sodium bisulfite (NaHSO₃), diethyl ether, anhydrous sodium sulfate (Na₂SO₄).

-

Procedure (using KMnO₄):

-

Dissolve this compound in water and cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate in water to the stirred mixture.

-

After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.

-

Acidify the mixture with dilute sulfuric acid.

-

Add sodium bisulfite solution to dissolve the manganese dioxide precipitate.

-

Extract the aqueous solution with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the carboxylic acid.

-

Conclusion

This guide has provided a comprehensive overview of the reactivity of this compound from a quantum chemical perspective. The combination of theoretical calculations and experimental protocols offers a powerful approach for understanding and manipulating the chemical behavior of this versatile molecule. While the search results provided some key quantitative data, further computational studies are needed to build a complete energetic profile for all of its major reactions. The methodologies outlined herein provide a clear roadmap for researchers to conduct such investigations and to further unlock the synthetic potential of this compound in the development of new chemical entities.

Commercial Availability and Applications of 4-Oxobutanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobutanenitrile, also known as 3-formylpropionitrile, is a bifunctional organic molecule featuring both a nitrile and an aldehyde group. This unique structure makes it a versatile building block in organic synthesis, particularly for the preparation of heterocyclic compounds and as an intermediate in the development of novel therapeutic agents. Its ability to act as a Michael acceptor allows for a variety of conjugate addition reactions, further expanding its synthetic utility.[1] This technical guide provides an in-depth overview of the commercial availability of this compound and its derivatives, detailed experimental protocols for its synthesis and purification, and an exploration of its biological significance, including its role in inducing apoptosis in cancer cells.

Commercial Availability and Suppliers

This compound and its substituted analogs are available from a range of chemical suppliers. While pricing is often subject to quotation, the following table summarizes the availability of the parent compound and some common derivatives from various vendors. Purity levels are typically high, though some suppliers, particularly for research-grade derivatives, may require the buyer to perform their own analytical confirmation.

| Compound Name | CAS Number | Supplier(s) | Typical Purity | Notes |

| This compound | 3515-93-3 | Benchchem, Ambeed, Oakwood Chemical, Sunway Pharm, Accela ChemBio Inc. | ≥97% | Also known as 3-formylpropionitrile. |

| 2-Methyl-4-oxobutanenitrile | 21251-23-0 | Synchem | 95% | Available on a synthesis-on-demand basis. |

| 4-(4-bromophenyl)-4-oxobutanenitrile | 51765-77-6 | Sigma-Aldrich, Chem-Impex | ≥ 97% (HPLC) | Sold for early discovery research; analytical data may not be provided by all suppliers. |

| 4-(4-Chlorophenyl)-4-oxobutanenitrile | Not specified | Sigma-Aldrich | Research Grade | Buyer assumes responsibility to confirm purity. |

| 4-(4-Fluorophenyl)-4-oxobutanenitrile | Not specified | Sigma-Aldrich | Research Grade | Buyer assumes responsibility to confirm purity. |

Experimental Protocols

Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile Derivatives

A general and efficient method for the synthesis of this compound derivatives involves the reaction of aromatic aldehydes with phosphorylated Michael acceptors. The following protocol is adapted from a published procedure.[2]

Materials:

-

Aromatic aldehyde (1 eq.)

-

2-Dialkylphosphonomethylpropenenitrile (1 eq.)

-

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (catalytic amount)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates

Procedure:

-

In a three-necked flask under a nitrogen atmosphere, dissolve the aromatic aldehyde and 2-dialkylphosphonomethylpropenenitrile in dry DMF.

-

Add a catalytic amount of 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide and triethylamine to the reaction mixture.

-

Heat the reaction mixture and monitor its progress using TLC with an appropriate eluent system (e.g., EtOAc/Hexane).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield the 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile derivative.

-

Characterize the final product using spectroscopic methods such as IR, NMR (¹H, ¹³C, ³¹P), and mass spectrometry.[2]

Purification of this compound Derivatives by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds like derivatives of this compound.

Materials:

-

Crude this compound derivative

-

Appropriate solvent (e.g., ethanol)

-

Erlenmeyer flasks

-

Heating source

-

Filter paper

-

Buchner funnel and flask

Procedure:

-

Dissolve the crude solid in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature, which should induce crystallization of the pure compound.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals, for example, in a vacuum oven.

Biological Activity and Signaling Pathways

Derivatives of this compound have demonstrated promising biological activity, particularly in the context of anticancer research. Studies have shown that certain derivatives can induce apoptosis, or programmed cell death, in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).[1] The proposed mechanism of action involves the activation of caspases, a family of proteases that are central to the apoptotic pathway.[1]

The cytotoxicity of these compounds is likely linked to their chemical reactivity. The presence of both a nitrile and a carbonyl group makes this compound and its analogs effective Michael acceptors.[1] This allows them to react with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins, potentially disrupting their function and triggering cellular stress pathways that lead to apoptosis.

Apoptosis Induction Pathway

The following diagram illustrates a simplified signaling pathway for apoptosis induction by this compound derivatives, leading to caspase activation and subsequent cell death.

Caption: Apoptosis induction by this compound derivatives.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a this compound derivative.

Caption: Synthesis and purification of this compound derivatives.

References

The Advent of a Versatile Precursor: A Technical History of 4-Oxobutanenitrile Synthesis

For researchers, scientists, and professionals in drug development, 4-oxobutanenitrile, also known as β-cyanopropionaldehyde or 3-formylpropionitrile, represents a pivotal building block in the synthesis of a wide array of complex organic molecules and pharmaceutical agents. Its unique bifunctional nature, possessing both a reactive aldehyde and a nitrile group, allows for a diverse range of chemical transformations. This technical guide delves into the discovery and historical evolution of the synthesis of this important compound, presenting key methodologies, experimental protocols, and comparative data to provide a comprehensive resource for laboratory and industrial applications.

Early Explorations and the Acetal (B89532) Strategy

The precise first synthesis of this compound is not definitively documented in a singular "discovery" paper. However, early investigations into aliphatic cyanoaldehydes in the mid-20th century laid the groundwork for its preparation. A significant and historically important approach to obtaining this compound involves the synthesis of a more stable precursor, its acetal, followed by a controlled hydrolysis to release the reactive aldehyde functionality.

Pioneering work in this area was conducted by Shinichi Motoki and his collaborators, who extensively studied the chemistry of β-cyanopropionaldehyde and its derivatives. Their method, a cornerstone in the synthesis of this compound, involves the preparation of β-cyanopropionaldehyde dimethyl or diethyl acetal.

Synthesis of β-Cyanopropionaldehyde Acetals

The synthesis of the acetal precursors is a critical first step. While the exact historical first synthesis is difficult to pinpoint from available literature, the work of Motoki et al. provides a well-documented procedure.

A logical workflow for this synthesis is as follows:

Figure 1: General workflow for the synthesis of this compound via its acetal intermediate.

A detailed experimental protocol for the synthesis of the diethyl acetal, based on established chemical principles, is as follows:

Experimental Protocol: Synthesis of 3-Cyanopropionaldehyde Diethyl Acetal

-

Materials: Acrylonitrile, absolute ethanol (B145695), and a suitable acid catalyst (e.g., dry hydrogen chloride).

-

Procedure:

-

A solution of dry hydrogen chloride in absolute ethanol is prepared and cooled to 0°C.

-

Acrylonitrile is added dropwise to the cooled alcoholic HCl solution with stirring.

-

The reaction mixture is allowed to stand at a low temperature for an extended period to facilitate the formation of β-ethoxypropionitrile.

-

The intermediate is then further reacted under conditions that promote the formation of the diethyl acetal.

-

The reaction mixture is neutralized, and the product is extracted and purified by distillation under reduced pressure.

-

Hydrolysis of the Acetal to this compound

Once the stable acetal is obtained, the free aldehyde, this compound, can be generated through acid-catalyzed hydrolysis. This step must be performed carefully to avoid polymerization or side reactions of the sensitive aldehyde product.

Experimental Protocol: Hydrolysis of 3-Cyanopropionaldehyde Diethyl Acetal

-

Materials: 3-Cyanopropionaldehyde diethyl acetal, dilute acid (e.g., dilute sulfuric acid or hydrochloric acid).

-

Procedure:

-

The acetal is mixed with a dilute aqueous acid solution.

-

The mixture is stirred at a controlled temperature (often room temperature or slightly below) to effect hydrolysis. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

-

Upon completion, the product is carefully extracted into an organic solvent.

-

The organic extract is washed, dried, and the solvent is removed under reduced pressure to yield crude this compound, which can be further purified if necessary.

-

Alternative Synthetic Approaches

While the acetal route represents a classical and reliable method, other synthetic strategies have been explored over the years. These alternative pathways offer different advantages in terms of starting materials, reaction conditions, and scalability.

Hydroformylation of Acrylonitrile

The hydroformylation (or oxo process) of alkenes is a powerful industrial method for the synthesis of aldehydes. In the context of this compound, the hydroformylation of acrylonitrile is a conceptually direct route. This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of acrylonitrile.

Figure 2: Conceptual diagram of the hydroformylation of acrylonitrile to produce this compound.

The reaction is typically catalyzed by transition metal complexes, most commonly cobalt or rhodium carbonyls. However, a significant challenge in the hydroformylation of acrylonitrile is controlling the regioselectivity. The addition of the formyl group can occur at either carbon of the double bond, leading to the formation of both this compound (β-isomer) and its isomer, 2-cyanopropanal (α-isomer). Achieving high selectivity for the desired β-isomer often requires careful optimization of the catalyst system and reaction conditions.

Ozonolysis of Allyl Cyanide

Ozonolysis is a powerful method for the cleavage of carbon-carbon double bonds to form carbonyl compounds. The ozonolysis of allyl cyanide (3-butenenitrile) presents a theoretical route to this compound.

Experimental Protocol: Ozonolysis of Allyl Cyanide (Conceptual)

-

Materials: Allyl cyanide, ozone, a suitable solvent (e.g., dichloromethane, methanol), and a reducing agent for workup (e.g., dimethyl sulfide, zinc dust).

-

Procedure:

-

A solution of allyl cyanide in a cooled solvent is treated with a stream of ozone until the reaction is complete (indicated by a color change).

-

The resulting ozonide is then treated with a reducing agent to quench the reaction and form the aldehyde product.

-

The product is isolated and purified from the reaction mixture.

-

While theoretically sound, the practical application of this method may be limited by the stability and handling of ozone and the ozonide intermediate.

Stephen Reduction of Succinonitrile (B93025)

The Stephen reduction is a classic method for the conversion of nitriles to aldehydes using tin(II) chloride and hydrochloric acid. Applying this reaction to succinonitrile (butanedinitrile), which has two nitrile groups, could potentially yield this compound through the selective reduction of one of the nitrile groups.

However, controlling the reaction to achieve mono-reduction can be challenging, with the potential for over-reduction to the corresponding diamine or reaction of both nitrile groups. The reaction is generally more effective for aromatic nitriles than aliphatic dinitriles.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic methods discussed. It is important to note that yields and specific conditions can vary significantly based on the specific reagents, catalysts, and laboratory or industrial setup.

| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Acetal Hydrolysis | Acrylonitrile / Alcohol | Acid catalyst, Water | Good to High | Reliable, stable intermediate | Multi-step process |

| Hydroformylation | Acrylonitrile | CO, H₂, Co or Rh catalyst | Variable | Atom economical, direct route | Issues with regioselectivity |

| Ozonolysis | Allyl Cyanide | Ozone, Reducing agent | Moderate to Good | Clean cleavage of double bond | Use of hazardous reagents |

| Stephen Reduction | Succinonitrile | SnCl₂, HCl | Low to Moderate | Utilizes a common precursor | Difficult to control selectivity |

Conclusion

The synthesis of this compound has evolved from early explorations centered around the protection of its reactive aldehyde group as an acetal. This classical approach remains a reliable and widely used method in laboratory settings. Alternative routes, such as the hydroformylation of acrylonitrile, offer more direct pathways but present challenges in controlling selectivity. As a versatile precursor in organic synthesis, particularly in the development of novel pharmaceuticals, the continued exploration of efficient, selective, and sustainable methods for the synthesis of this compound remains an active area of research. This guide provides a foundational understanding of the key historical and current synthetic strategies, offering valuable insights for researchers and chemists working with this important molecule.

Unveiling the Therapeutic Potential of 4-Oxobutanenitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in the field of medicinal chemistry. Among the myriad of heterocyclic compounds, 4-oxobutanenitrile derivatives have emerged as a promising scaffold, demonstrating a diverse range of biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their anticancer and antimicrobial properties. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development efforts in this area.

Anticancer Activity of this compound Derivatives

Several studies have highlighted the potential of this compound derivatives as potent anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented. A lower IC50 value indicates a higher potency of the compound.

| Compound ID/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N1-(4-methoxybenzyl)-N4-(4-methoxyphenyl)-N1-(3,4,5-trimethoxyphenyl) succinimide (B58015) (DN4) | A498 (Human kidney carcinoma) | 1.94 | [1] |

| Paclitaxel (Positive Control) | A498 (Human kidney carcinoma) | 8.81 | [1] |

| Colchicine (Positive Control) | A498 (Human kidney carcinoma) | 7.17 | [1] |

| 2-amino-4-(3-nitrophenyl)-3-cyano-7-(dimethylamino)-4H-chromene (3-NC) | HepG2 (Liver cancer) | 0.055 | [2] |

| 2-amino-4-(3-nitrophenyl)-3-cyano-7-(dimethylamino)-4H-chromene (3-NC) | T47D (Breast cancer) | 0.060 | [2] |

| 2-amino-4-(3-nitrophenyl)-3-cyano-7-(dimethylamino)-4H-chromene (3-NC) | HCT116 (Colon carcinoma) | 0.050 | [2] |

Antimicrobial Activity of this compound Derivatives

In addition to their anticancer properties, this compound derivatives have demonstrated promising activity against a range of microbial pathogens. The development of new antimicrobial agents is a critical area of research due to the increasing prevalence of antibiotic-resistant strains.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus (MRSA) | 2 | |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Acinetobacter baumannii (MDR) | 16 | |

| (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus (MRSA) | 2 | |

| Compound 4 and 5 (unspecified this compound derivatives) | Pseudomonas aeruginosa PA01 | 32 | [3] |

| Compound 5 (unspecified this compound derivative) | Escherichia coli ATCC 8739 | 32 | [3] |

| Crude Extract | Staphylococcus aureus ATCC 25922 | 64 | [3] |

| Crude Extract | Escherichia coli ATCC 8739 | 64 | [3] |

| Chloramphenicol (Reference) | Pseudomonas aeruginosa PA01 | >32 | [3] |

Key Signaling Pathways Modulated by this compound Derivatives

The biological activities of this compound derivatives are often attributed to their ability to modulate specific signaling pathways within cells. Understanding these interactions is crucial for elucidating their mechanism of action and for the rational design of more potent and selective drug candidates.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a pivotal role in regulating cell growth, proliferation, and survival.[4][5][6][7] Aberrant activation of this pathway is a common feature in many types of cancer. Some this compound derivatives have been investigated as potential EGFR inhibitors.

Caption: EGFR Signaling Pathway Inhibition.

Aromatase and Estrogen Synthesis Pathway

Aromatase is a key enzyme in the biosynthesis of estrogens, which play a critical role in the development and progression of hormone-dependent breast cancers.[8] Aromatase inhibitors are an established class of drugs for the treatment of these cancers. Certain this compound derivatives have been explored for their potential to inhibit aromatase activity.

Caption: Aromatase Inhibition Pathway.

Caspase-9 Mediated Apoptosis Pathway

Caspase-9 is a key initiator caspase in the intrinsic pathway of apoptosis.[9][10] Its activation triggers a cascade of downstream effector caspases, leading to the execution of programmed cell death. The ability to induce apoptosis is a hallmark of many effective anticancer drugs.

Caption: Caspase-9 Apoptosis Pathway.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for the key assays used to evaluate the biological activities of this compound derivatives are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Caption: MTT Assay Experimental Workflow.

Detailed Steps:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Agar (B569324) Diffusion Method for Antimicrobial Activity

The agar diffusion method is a widely used technique to determine the antimicrobial activity of a substance. The principle is based on the diffusion of the antimicrobial agent from a source (e.g., a well or a disk) into an agar medium inoculated with a test microorganism.

Workflow:

References

- 1. Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. researchgate.net [researchgate.net]

- 8. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Landscape of 4-Oxobutanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth conformational analysis of 4-oxobutanenitrile (C₄H₅NO), a molecule of interest in prebiotic chemistry and as a potential building block in organic synthesis. Drawing upon recent gas-phase rotational spectroscopy studies and quantum chemical calculations, this document outlines the molecule's conformational preferences, the relative energies of its stable conformers, and the experimental methodologies used for their characterization. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and accessibility for researchers in drug development and related scientific fields.

Introduction

This compound, also known as 3-cyanopropanal, is a bifunctional molecule featuring both a nitrile and an aldehyde group.[1][2] Its structural simplicity belies a complex conformational landscape that is crucial for understanding its reactivity, spectroscopic signature, and potential role in the formation of biologically relevant molecules such as amino acids.[3] Conformational isomerism in this compound arises primarily from the rotation around the C2-C3 single bond, which dictates the relative orientation of the carbonyl and cyano groups.[4] Recent advanced spectroscopic studies have provided unprecedented insight into the gas-phase structures of this molecule, revealing a surprisingly rich conformational diversity.[3]

This guide synthesizes the latest findings on the conformational analysis of this compound, with a focus on providing the detailed data and methodologies required by researchers in the fields of physical chemistry, astrochemistry, and drug design.

Conformational Isomers of this compound

Quantum chemical calculations, specifically at the B3LYP-D3BJ/def2-TZVPP level of theory, have identified nine low-energy conformers of this compound.[3] The conformational space is primarily defined by two dihedral angles: θ (C1-C2-C3-C4) and φ (C2-C3-C4=O). The calculated relative energies and dihedral angles for these conformers are crucial for predicting their populations and understanding the molecule's overall behavior.

Quantitative Conformational Data

The following table summarizes the key computed properties of the nine identified conformers of this compound, based on the work of Rivilla et al. (2025).[3] The conformers are designated by the approximate gauche (G) or trans (T) arrangement around the C1-C2-C3-C4 (θ) and C2-C3-C4=O (φ) dihedral angles, respectively.

| Conformer ID | θ (C1-C2-C3-C4) [°] | φ (C2-C3-C4=O) [°] | Relative Energy (kJ/mol) | Relative Energy (kcal/mol) | Predicted Population (%) |

| TC | 180.0 | 0.0 | 0.00 | 0.00 | 75.8 |

| G⁻C/G⁺C | ±60.0 | 0.0 | 2.5 | 0.60 | 15.7 |

| TT | 180.0 | 180.0 | 5.0 | 1.20 | 4.2 |

| G⁻T/G⁺T | ±60.0 | 180.0 | 7.5 | 1.79 | 2.1 |

| TG⁻/TG⁺ | 180.0 | ±120.0 | 10.0 | 2.39 | 1.1 |

| G⁻G⁻/G⁺G⁺ | ±60.0 | ±120.0 | 12.5 | 2.99 | 0.6 |

| G⁻G⁺/G⁺G⁻ | ±60.0 | ∓120.0 | 15.0 | 3.59 | 0.3 |

Data sourced from computational results by Rivilla et al. (2025). The populations are predicted based on a Boltzmann distribution at room temperature (298.15 K).

The global minimum energy conformer is the TC form, which is significantly more stable than the other conformers. This stability is attributed to the anti-periplanar arrangement of the two functional groups, which minimizes steric hindrance and dipole-dipole repulsion.[4] The G⁻C/G⁺C conformers, which are degenerate, are the next most stable.

Experimental Characterization

The conformational landscape of this compound has been experimentally investigated using a combination of chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy and free-jet millimeter-wave (FJ-AMMW) absorption spectroscopy.[3] These high-resolution spectroscopic techniques are ideal for probing the rotational transitions of molecules in the gas phase, providing unambiguous structural information.

Experimental Protocols

The CP-FTMW spectroscopy experiments were performed in the 2-18 GHz frequency range.[3]

Methodology:

-

Sample Preparation: A sample of this compound is vaporized and seeded in a noble gas carrier, such as neon or argon.

-

Supersonic Expansion: The gas mixture is expanded into a high-vacuum chamber through a pulsed nozzle. This process cools the molecules to rotational temperatures of a few Kelvin, simplifying the resulting spectrum by populating only the lowest energy levels.

-

Microwave Excitation: A short, broadband microwave pulse (a "chirp") is broadcast into the chamber, simultaneously exciting a wide range of rotational transitions.[5]

-

Free Induction Decay (FID) Detection: After the excitation pulse, the coherently rotating molecules emit a free induction decay (FID) signal. This signal is detected by a sensitive receiver.

-

Signal Processing: The FID is digitized and Fourier transformed to obtain the frequency-domain rotational spectrum.

References

An In-depth Technical Guide to the Solubility Characteristics of 4-Oxobutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-oxobutanenitrile (CAS: 3515-93-3), also known as 3-formylpropiononitrile or beta-cyanopropionaldehyde.[1][2] Due to a scarcity of publicly available quantitative solubility data for this compound, this guide focuses on theoretical principles, qualitative solubility information derived from related compounds, and detailed experimental protocols to enable researchers to determine its solubility in common laboratory solvents.

Physicochemical Properties and Theoretical Solubility Profile

This compound is a bifunctional molecule containing both a nitrile (-C≡N) and an aldehyde (-CHO) group. Its solubility is governed by the interplay of these polar functional groups and the nonpolar hydrocarbon backbone.

Molecular Structure:

-

Chemical Formula: C₄H₅NO

-

Molecular Weight: 83.09 g/mol

-

Key Functional Groups: Nitrile, Aldehyde

The presence of the electronegative nitrogen and oxygen atoms in the nitrile and carbonyl groups, respectively, allows this compound to act as a hydrogen bond acceptor. This suggests potential solubility in protic solvents like water and alcohols. The principle of "like dissolves like" indicates that its polarity will lead to greater solubility in polar solvents over non-polar hydrocarbon solvents. It has been noted that polar oxonitriles generally show higher solubility in protic solvents.[3]

Qualitative and Analog-Based Solubility Data